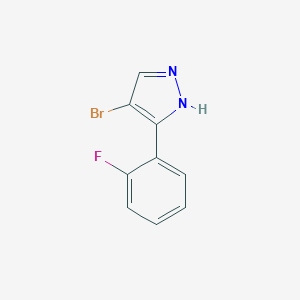

4-bromo-5-(2-fluorophenyl)-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXFOPVDJITVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621821 | |

| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-37-7 | |

| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Bromo 5 2 Fluorophenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring exhibits a nuanced reactivity profile, susceptible to both electrophilic and nucleophilic attacks depending on the reaction conditions and the nature of the substituents.

Nucleophilic Displacement Reactions of the Bromine Atom at the C4 Position

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing various functional groups via nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging, the electronic environment of the pyrazole ring can facilitate such transformations. More commonly, the bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

In related bromopyrazole systems, the bromine atom can be displaced by nucleophiles. For instance, in the synthesis of certain pyrazole derivatives, the bromine atom can be replaced by other substituents through nucleophilic substitution pathways.

Reactivity of Nitrogen Atoms (N1) in 1H-Pyrazoles

The 1H-pyrazole scaffold possesses two nitrogen atoms, with the N1 nitrogen being the primary site for reactions like alkylation and arylation. researchgate.net The acidity of the N-H proton allows for deprotonation by a base, followed by reaction with an electrophile. semanticscholar.org

N-Alkylation: A common transformation for 1H-pyrazoles is N-alkylation, which typically proceeds under basic conditions to deprotonate the nitrogen, followed by the addition of an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering a milder alternative to strong bases and high temperatures. semanticscholar.org These reactions can produce a mixture of N1 and N2 alkylated regioisomers, with the major product often determined by steric factors. semanticscholar.org For example, N-alkylation of pyrazoles with trichloroacetimidates provides access to a variety of N-alkyl pyrazoles. semanticscholar.org

N-Arylation: The N-arylation of pyrazoles, another important transformation, can be achieved through copper-catalyzed cross-coupling reactions with boronic acids, even at room temperature and without a ligand. mdpi.com Microwave-assisted N-arylation has also been shown to be an efficient method for the synthesis of N-aryl quinazolines from chloroquinazolines and anilines. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of Bromopyrazoles

The bromine atom at the C4 position of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi-res.com

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Pyrazole Substrates

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.org This reaction is particularly valuable for creating biaryl compounds and conjugated systems. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

For pyrazole substrates, Suzuki-Miyaura coupling has been successfully employed to introduce aryl, heteroaryl, or styryl groups at the C4 position. rsc.org For example, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using the XPhos Pd G2 precatalyst has been reported. rsc.org Even unprotected nitrogen-rich heterocycles, which can often inhibit palladium catalysts, have been successfully coupled under specific conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyrazole Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 4-bromo-3,5-dinitro-1H-pyrazole | Aryl, heteroaryl, or styryl boronic acids | XPhos Pd G2 | Not specified | Not specified | 4-substituted-3,5-dinitropyrazoles | Not specified | rsc.org |

This table is illustrative and may not directly involve 4-bromo-5-(2-fluorophenyl)-1H-pyrazole but demonstrates the applicability of the reaction to similar structures.

Heck Coupling Reactions Involving Pyrazole Derivatives

Sonogashira Cross-Coupling in Pyrazole Functionalization

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds. nih.govorganic-chemistry.org This reaction is a cornerstone for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net

Bromopyrazoles are suitable substrates for Sonogashira couplings. For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with various terminal alkynes in good yields. nih.gov The reaction is typically carried out at room temperature using a PdCl₂(PPh₃)₂/CuI catalyst system in the presence of an amine base like triethylamine. nih.govresearchgate.net Room-temperature, copper-free Sonogashira reactions have also been developed using specialized palladium precatalysts. nih.gov

Table 2: Examples of Sonogashira Coupling with Bromo-Heterocycles

| Bromo-Heterocycle | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-(Phenylethynyl)-6H-1,2-oxazine derivative | Good | nih.gov |

| 4-bromo-6H-1,2-oxazine derivative | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-(Trimethylsilylethynyl)-6H-1,2-oxazine derivative | Good | nih.gov |

This table is illustrative and may not directly involve 4-bromo-5-(2-fluorophenyl)-1H-pyrazole but demonstrates the applicability of the reaction to similar structures.

Site-Selectivity Considerations in Cross-Coupling Reactions of Substituted Pyrazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. thieme-connect.de Achieving site-selectivity is crucial when multiple reactive sites are present, as is common in polyhalogenated or substituted pyrazoles. nih.gov The regioselectivity of these reactions is typically controlled by a combination of electronic and steric factors, with the first reaction usually occurring at the most electron-deficient and sterically accessible position. thieme-connect.de

In the case of dihalogenated pyrazoles, the inherent reactivity differences between C-X bonds (e.g., C-I > C-Br > C-Cl) are often exploited. However, when identical halogens are present, or when considering the reactivity of a C-Br bond versus C-H or N-H bonds, the outcome is more nuanced. nih.govnih.gov For unsymmetrically substituted pyrazoles, the position of substitution can be directed by the electronic nature of the existing groups on the ring. nih.gov

Several key factors influence the site of cross-coupling on a substituted pyrazole ring:

Electronic Effects : The electron density at each position of the pyrazole ring significantly impacts the rate of oxidative addition, a key step in the catalytic cycle. Electron-withdrawing groups can activate adjacent positions for coupling. For instance, in N-aryl-3-CF3-1H-pyrazoles, iodination can be directed to either the C4 or C5 position based on the reaction conditions, creating precursors for selective cross-coupling. nih.gov

Steric Hindrance : Bulky substituents can hinder the approach of the catalyst to a specific position, favoring reaction at a less sterically encumbered site. This is a common strategy for achieving selectivity in poly-substituted aromatic systems. rsc.org

Catalyst and Ligand Choice : The nature of the palladium catalyst and, more importantly, the ancillary ligand can dramatically alter the site-selectivity of a reaction. rsc.orgnih.gov Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can override the intrinsic reactivity of the substrate, directing the coupling to a position that would otherwise be disfavored. nsf.govnih.gov For example, studies on 3,5-dichloropyridazine (B104411) have shown that the choice of phosphine ligand can determine the selective outcome of Suzuki-Miyaura reactions. rsc.org

Reaction Conditions : Parameters such as solvent, temperature, and the choice of base can also play a critical role in determining the regiochemical outcome of cross-coupling reactions. thieme-connect.densf.gov

For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, the primary site for cross-coupling reactions like Suzuki-Miyaura and Sonogashira would be the C4-bromo position. The N-H proton also presents a potential reaction site for N-arylation. nih.govacs.orgnih.govacs.org Selective N-arylation can often be achieved under different conditions than C-C bond formation. The choice of catalyst system is paramount; for instance, certain palladium/ligand combinations are known to be highly effective for C-N coupling of azoles. acs.orgacs.org In substrates with multiple halides, selectivity can be finely tuned. For example, in 5-bromo-3-iodoindazoles, Sonogashira and Suzuki reactions can be performed sequentially, targeting the more reactive C-I bond first. researchgate.net

Table 1: Factors Influencing Site-Selectivity in Pyrazole Cross-Coupling

| Factor | Influence on Selectivity | Example |

| Electronic Effects | Directs coupling to the most electron-deficient position. | Electron-withdrawing groups like -CF3 or -NO2 can activate specific sites on the pyrazole ring. nih.gov |

| Steric Hindrance | Favors coupling at the least sterically hindered position. | Bulky groups adjacent to a halogen can prevent catalyst binding at that site. rsc.org |

| Ligand Choice | Can override inherent substrate reactivity to favor a specific site. | Bulky ligands like QPhos or IPr can invert conventional selectivity in dihaloheteroarenes. nih.govnih.gov |

| Leaving Group | Determines the relative reactivity of different halogenated sites. | Reactivity order is generally I > Br > Cl > F, allowing for sequential couplings. researchgate.netnih.gov |

| Reaction Conditions | Temperature, solvent, and base can alter the kinetic vs. thermodynamic product ratio. | Ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity in 2,4-dichloropyridines. nih.govnsf.gov |

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring is generally considered to be metabolically stable, a feature that contributes to its prevalence in pharmaceuticals. nih.gov However, it is not entirely inert and can undergo specific oxidative and reductive transformations.

Oxidation: While the pyrazole ring is relatively resistant to oxidative cleavage, it can be oxidized. hyphadiscovery.com In biological systems, cytochrome P450 enzymes, particularly CYP2E1 in humans, are known to metabolize pyrazole-containing compounds. hyphadiscovery.com The metabolic pathways for pyrazoles can include:

Ring Hydroxylation: Direct oxidation of the pyrazole ring can occur, although this is less common than substitution at other positions if available.

N-Glucuronidation: The nitrogen atoms of the pyrazole ring can be conjugated with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion. hyphadiscovery.com

N-Dealkylation: For N-substituted pyrazoles, enzymatic removal of the alkyl group is a possible metabolic route. hyphadiscovery.com

In a laboratory setting, oxidation can be achieved using various reagents. For example, the oxidation of pyrazoline intermediates, which are precursors to pyrazoles, is a common step in their synthesis and can be accomplished using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Reduction: The aromatic pyrazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. However, more forceful conditions can lead to the formation of pyrazolines or fully saturated pyrazolidines. wikipedia.org For instance, the reduction of a related CF3-substituted 2H-pyrrole to the corresponding 1H-pyrrole has been achieved using a Pd/C catalyst system, suggesting that similar transformations could be applied to pyrazole derivatives. acs.org The specific outcome of a reduction reaction will depend heavily on the substrate's substituents and the chosen reaction conditions.

Table 2: Summary of Oxidation and Reduction Reactions of Pyrazole Derivatives

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation | Cytochrome P450 (CYP2E1) | Hydroxylated metabolites, N-glucuronides | hyphadiscovery.com |

| Oxidation | Bromine (for pyrazolines) | Pyrazole | organic-chemistry.org |

| Oxidation | O2 / DMSO (for pyrazolines) | Pyrazole | organic-chemistry.org |

| Reduction | Pd/C, H2 | Reduced pyrazole (e.g., pyrazoline) | acs.org |

Functionalization Reactions of the Fluorophenyl Moiety

The 2-fluorophenyl group attached to the pyrazole core offers additional opportunities for chemical modification. The fluorine atom and its position on the phenyl ring influence the reactivity of this moiety.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by an electron-withdrawing group. znaturforsch.comnih.gov While the pyrazole ring itself is electron-rich, its attachment to the phenyl ring can influence the electron density. More significantly, if additional activating groups (e.g., a nitro group) were introduced onto the fluorophenyl ring, the fluorine atom could be readily displaced by various nucleophiles. znaturforsch.comacs.org For example, 2-fluoro-5-nitrophenol (B1323201) readily undergoes nucleophilic substitution with amines. acs.org The pyrazole ring itself can act as a nucleophile in SNAr reactions with activated fluoroarenes. znaturforsch.comcapes.gov.br

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. organicchemistrytutor.com Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) on the 2-fluorophenyl ring would be expected to occur primarily at the C3 and C5 positions (para and ortho to the fluorine, respectively), with the C5 position being sterically more accessible. The electronic properties of the pyrazole substituent would also influence the regioselectivity of such reactions. Resonance analysis of five-membered heterocycles like pyrazole shows they are electron-rich and can activate attached aromatic rings towards EAS. organicchemistrytutor.comyoutube.com

C-F Bond Functionalization: In recent years, the direct functionalization of C-F bonds has emerged as a powerful synthetic strategy. nih.gov Although C-F bonds are the strongest single bonds to carbon, various transition-metal-catalyzed methods have been developed to cleave them and form new C-C, C-N, or C-O bonds. baranlab.org This "defluorinative functionalization" can provide access to novel molecular architectures that are difficult to obtain through traditional methods. nih.govresearchgate.netrsc.org In some biological systems, metalloenzymes are also capable of mediating C-F bond cleavage on fluoroaromatic compounds. nih.gov

Table 3: Potential Functionalization Reactions of the 2-Fluorophenyl Moiety

| Reaction Type | Position(s) | Reagents/Conditions | Potential Product |

| Electrophilic Aromatic Substitution | C3, C5 | HNO3/H2SO4; Br2/FeBr3 | Nitrated or brominated phenyl ring |

| Nucleophilic Aromatic Substitution | C2 | Strong nucleophile (e.g., R2NH, RO-), possibly requiring further ring activation | Displacement of fluorine |

| C-F Bond Functionalization | C2 | Transition metal catalyst (e.g., Pd, Ni, Rh) | Formation of new bond at the C2 position |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 2 Fluorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Connectivity

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 4-bromo-5-(2-fluorophenyl)-1H-pyrazole molecule. The spectrum would be expected to show distinct signals for the pyrazole (B372694) N-H proton, the pyrazole C-H proton, and the four aromatic protons on the 2-fluorophenyl ring. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would indicate their electronic environment. Furthermore, the splitting patterns (singlet, doublet, triplet, multiplet) of the signals, governed by spin-spin coupling constants (J), would reveal the connectivity between adjacent, non-equivalent protons, allowing for the precise assignment of each hydrogen atom within the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

To map the carbon framework of the molecule, ¹³C NMR spectroscopy would be performed. This technique detects the ¹³C isotope, providing a signal for each unique carbon atom in the molecule. For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, this would include the carbon atoms of the pyrazole ring and the 2-fluorophenyl group. The chemical shifts of these signals would help differentiate between sp²-hybridized aromatic and heterocyclic carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Probing

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift and any observed coupling to nearby protons (H-F coupling) or carbons (C-F coupling) would provide definitive evidence for the position of the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. wikipedia.org The mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, the molecular formula is C₉H₆BrFN₂. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁹F, ⁷⁹Br and ⁸¹Br). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Based on available chemical database information, the calculated exact mass for the monoisotopic molecular ion [C₉H₆⁷⁹BrFN₂]⁺ is 239.9700 u. Experimental verification of this value via HRMS would be a key step in confirming the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak (M⁺) would be expected, with its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. tandfonline.comresearchgate.net For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, prominent fragments would likely arise from:

Loss of a bromine radical (•Br): This would result in a significant peak at [M-79]⁺ and [M-81]⁺.

Loss of HCN: A common fragmentation for pyrazoles, leading to a fragment ion corresponding to the remaining substituted ring system. researchgate.net

Cleavage of the phenyl ring: Fragmentation of the 2-fluorophenyl group could occur, leading to ions such as [C₆H₄F]⁺.

Retro-Diels-Alder (RDA) reaction: This pathway, observed in some pyrazole derivatives, could lead to the formation of distinct radical cations. tandfonline.com

A high-resolution mass spectrometry (HRMS) analysis would be essential to confirm the elemental composition of these fragments, providing unambiguous support for the proposed structure. acs.org

Table 1: Predicted Key Mass Spectral Fragments for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Br]⁺ | Loss of bromine radical |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| [C₆H₄F]⁺ | 2-fluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole would be significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the pyridine-like nitrogen atom (N2) acts as an acceptor. nih.govcsic.es This facilitates the formation of hydrogen-bonded supramolecular assemblies, such as dimers, trimers, or catemeric chains, which are commonly observed in the crystal structures of pyrazole derivatives. mdpi.comcsic.esaip.orgresearchgate.net The specific motif adopted would depend on the steric and electronic influences of the bromo and 2-fluorophenyl substituents.

Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. rsc.orgbohrium.com This interaction, often of the C-Br···N or C-Br···Br type, can play a crucial role in directing the crystal packing. rsc.orgbohrium.com The presence of the electronegative fluorine atom on the phenyl ring could also influence the electrostatic potential of the molecule and participate in weaker interactions. mdpi.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: A broad band in the region of 3100-3200 cm⁻¹ would be indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. mdpi.comcsic.es In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this band would appear as a sharper peak at a higher frequency.

C=C and C=N Stretching: Vibrations associated with the pyrazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

C-F Stretching: A strong absorption band in the region of 1100-1250 cm⁻¹ would be characteristic of the C-F stretching vibration.

Table 2: Predicted Characteristic IR Absorption Bands for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3200 (broad) |

| Aromatic C-H | 3000-3100 |

| C=C, C=N Stretch | 1400-1600 |

| C-F Stretch | 1100-1250 |

| C-Br Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the π-conjugated system formed by the pyrazole and phenyl rings. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, electronic transitions such as π → π* and n → π* are expected. The extended conjugation between the pyrazole and the 2-fluorophenyl ring would likely result in an absorption maximum (λmax) in the UV region. The specific position of λmax and the molar absorptivity (ε) would be influenced by the substituents and the solvent polarity.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 5 2 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Table 1: Representative Optimized Geometric Parameters for a Related Pyrazole (B372694) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (pyrazole ring) | 1.39 - 1.54 | |

| C-N (pyrazole ring) | 1.32 - 1.46 | |

| N-N (pyrazole ring) | 1.38 | |

| C-Br | 1.88 | |

| C-F | 1.36 | |

| C-N-N (pyrazole ring) | 106 - 113 | |

| N-N-C (pyrazole ring) | 105 - 111 |

Note: This data is for illustrative purposes and is based on a structurally similar compound. Actual values for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole may vary.

The electronic structure of a molecule dictates its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO may be distributed over the pyrazole and the electron-withdrawing 2-fluorophenyl ring. The precise energies and distributions would be determined by DFT calculations.

Table 2: Representative HOMO-LUMO Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: This data is for illustrative purposes and is based on general values for similar pyrazole derivatives. Actual values for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole may vary.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. Each vibrational mode has a specific frequency and intensity, creating a unique spectroscopic fingerprint for the molecule.

For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, characteristic vibrational modes would include the N-H stretch of the pyrazole ring, C-H stretching and bending modes of the aromatic rings, C-N and N-N stretching of the pyrazole core, and the C-Br and C-F stretching vibrations. Theoretical prediction of these frequencies can help in the assignment of experimental spectral bands.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Pyrazole Derivative

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N (pyrazole) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: This data is for illustrative purposes and represents typical ranges for these functional groups. Actual values for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole may vary.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are fundamental in drug discovery and development, as they allow for the prediction of the activity of new, unsynthesized compounds.

QSAR models are mathematical equations that relate a set of molecular descriptors (numerical representations of molecular properties) to a specific biological activity, such as enzyme inhibition or receptor binding affinity. For the pyrazole scaffold, numerous QSAR studies have been conducted to develop models for various biological targets, including anticancer and antimicrobial activities. unar.ac.idunifi.it

The development of a QSAR model typically involves a dataset of pyrazole derivatives with known biological activities. Molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model. nih.gov The robustness and predictive power of the model are then validated using internal and external validation techniques.

A wide range of computational descriptors can be used in QSAR studies to capture different aspects of a molecule's structure and properties. These can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and dipole moment.

Statistical analysis is at the heart of QSAR, with various methods employed to build and validate the models. Multiple linear regression is a common starting point, but more advanced techniques like partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN) are often used to handle complex, non-linear relationships between structure and activity. nih.gov The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).

Computational Chemistry and Molecular Modeling of 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole

While the field of computational chemistry actively investigates pyrazole derivatives due to their significance as a privileged scaffold in pharmacology, research has focused on other, related compounds. chemsrc.comacs.org Studies on various substituted pyrazoles have explored their potential as kinase inhibitors, rsc.orgresearchgate.netnih.gov anti-inflammatory agents via COX-2 inhibition, rjpn.org and anticancer therapeutics targeting proteins like BRAFV600E. rsc.orgresearchgate.net These studies often involve detailed molecular docking to predict binding affinities and understand interactions with the active sites of these protein targets. rsc.orgnih.gov

However, the specific substitution pattern of a bromo group at the 4-position and a 2-fluorophenyl group at the 5-position of the 1H-pyrazole core has not been the subject of published computational modeling studies according to the available data. Therefore, detailed research findings, data tables on binding affinities, or specific ligand-target interaction models for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole are not available in the current body of scientific literature.

Research on Biological Activities and Structure Activity Relationships Sar of Pyrazole Derivatives

Broad Spectrum Biological Potential of Pyrazole (B372694) Derivatives in Medicinal Chemistry

The inherent chemical properties of the pyrazole ring allow for diverse substitutions, which in turn modulates its biological activity. nih.govnih.gov This has enabled the development of compounds with targeted therapeutic effects. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib, the analgesic difenamizole, and the antipsychotic CDPPB, underscore the clinical significance of this heterocyclic system. nih.govmdpi.com

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, fungi, and viruses. nih.govresearchgate.netglobalresearchonline.netnih.gov

Antibacterial and Antifungal Research: Numerous studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain synthesized pyrazole derivatives have shown high activity against Escherichia coli and Streptococcus epidermidis. nih.gov Specifically, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli, which is more potent than the standard ciprofloxacin. nih.gov Another derivative was equally effective against S. epidermidis at the same concentration. nih.gov Similarly, pyrazoline derivatives have been synthesized and shown to possess moderate to potent antimicrobial activity. nih.gov

In the realm of antifungal research, pyrazole analogs have been found to be active against fungi like Aspergillus niger. nih.gov One particular compound exhibited antifungal activity comparable to the standard drug Clotrimazole, with an MIC of 1 μg/mL. nih.gov

Antiviral Research: The antiviral potential of pyrazoles has also been a subject of investigation. nih.gov Pyrazofurin, for example, is a known pyrazole derivative with potential antiviral activity, particularly against the Hepatitis C virus. nih.gov Additionally, certain substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes simplex virus type-1. nih.gov

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole Derivative | Escherichia coli (Gram-negative bacteria) | High activity (MIC: 0.25 μg/mL) | nih.gov |

| Pyrazole Derivative | Streptococcus epidermidis (Gram-positive bacteria) | High activity (MIC: 0.25 μg/mL) | nih.gov |

| Pyrazole Derivative | Aspergillus niger (Fungus) | High activity (MIC: 1 μg/mL), comparable to Clotrimazole | nih.gov |

| Pyrazofurin | Hepatitis C Virus (HCV) | Potential antiviral activity | nih.gov |

| Substituted Pyrazole Derivatives | Hepatitis A virus, Herpes simplex virus type-1 | Promising antiviral activity | nih.gov |

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several compounds demonstrating significant efficacy in preclinical models. nih.govresearchgate.netnih.gov The pyrazole ring is considered an essential pharmacophore for anti-inflammatory activity. nih.gov

A notable example is the commercially available drug Celecoxib, a potent and selective COX-2 inhibitor. nih.gov Other pyrazole derivatives that have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) include ramifenazone (B1678796) and lonazolac. nih.gov

Research has shown that newly synthesized pyrazole derivatives can exhibit better anti-inflammatory activity than standard drugs like Diclofenac sodium. nih.gov For instance, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated superior anti-inflammatory effects. nih.gov Furthermore, pyrazole analogs with fluorine substitutions on the phenyl ring have shown antinociceptive effects, which are often associated with anti-inflammatory action. nih.gov The anti-inflammatory effect of some pyrazole analogs is also linked to their ability to inhibit edema formation. nih.gov

Substituted pyrazoles have emerged as a promising class of compounds in the development of anticancer agents. nih.govresearchgate.netnih.gov Their unique chemical structures allow for interactions with various targets in cancer cells, leading to cytotoxic and apoptotic effects. nih.gov

Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms. nih.gov These mechanisms include the inhibition of key enzymes and proteins involved in cancer progression, such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.gov

For example, certain pyrazole derivatives have demonstrated potent inhibitory activities against targets like EGFR and VEGFR-2, which are crucial for tumor development and angiogenesis. nih.govfrontiersin.org In one study, several novel fused pyrazole derivatives showed significantly higher activity against HEPG2 human cancer cell lines than the reference drug erlotinib. frontiersin.org Furthermore, the introduction of a pyrazole moiety to other known anticancer agents, such as berberine, has led to derivatives with enhanced anticancer activity. nih.gov

Beyond the aforementioned activities, pyrazole derivatives have been investigated for a range of other pharmacological properties. nih.govresearchgate.netglobalresearchonline.net

Antioxidant Activity: Several pyrazole derivatives have exhibited significant antioxidant and radical scavenging abilities. nih.gov This antioxidant capacity may contribute to their anti-inflammatory effects, as inflammation is often associated with oxidative stress. mdpi.com

Antidiabetic Activity: In the context of diabetes, pyrazole derivatives have shown potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.gov By inhibiting these enzymes, these compounds can help in controlling postprandial hyperglycemia. nih.gov For example, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, showed potent inhibition of both α-glucosidase and α-amylase. nih.gov

Enzyme Inhibition: The ability of pyrazoles to inhibit various enzymes is a key aspect of their pharmacological profile. globalresearchonline.net They have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Additionally, pyrazole derivatives have been identified as inhibitors of carbonic anhydrase and α-glucosidase. mdpi.com

| Activity | Mechanism/Target | Example Compound/Finding | Reference |

|---|---|---|---|

| Antioxidant | Radical scavenging | Pyz-1 and Pyz-2 showed considerable antioxidant abilities. | nih.gov |

| Antidiabetic | α-glucosidase and α-amylase inhibition | Pyz-1 and Pyz-2 showed potent inhibition of these enzymes. | nih.gov |

| Enzyme Inhibition | Monoamine oxidase B (MAO-B) inhibition | A series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives showed promising MAO-B inhibitory activity. | nih.gov |

| Enzyme Inhibition | Carbonic Anhydrase I and II Inhibition | Novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed strong inhibitory action. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Pyrazole Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazole derivatives influences their biological activity. researchgate.netnih.gov These studies guide the rational design of new, more potent, and selective therapeutic agents. nih.gov

The type and position of substituents on the pyrazole ring play a pivotal role in determining the biological efficacy and selectivity of the resulting compounds. nih.gov

Influence on Anticancer Activity: In the context of anticancer activity, appropriate substitutions on the pyrazole ring can significantly enhance efficacy and tumor selectivity. nih.gov For example, in a series of pyrazole derivatives designed as anticancer agents, the nature of the substituent on the phenyl ring was found to be critical. nih.govtandfonline.com

Influence on Anti-inflammatory Activity: For anti-inflammatory pyrazole derivatives, the presence of specific functional groups can dictate their mechanism of action and selectivity for COX enzymes. nih.gov For instance, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to elicit higher anti-inflammatory activity. nih.gov

Influence on Other Activities: The influence of substituents extends to other pharmacological activities as well. For example, in a study of pyrazole derivatives as store-operated calcium entry (SOCE) inhibitors, the presence and position of a methoxy (B1213986) group on the phenylethyl skeleton and the phenylalkoxy side chain were key determinants of activity. mdpi.com

Positional Effects of Halogen and Fluorophenyl Substituents on Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. In the case of compounds like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, the placement of the halogen (bromine) and the substituted aryl group (2-fluorophenyl) is critical in defining its pharmacological profile.

The pyrazole ring is an aromatic heterocycle where electrophilic substitution, such as halogenation, preferentially occurs at the 4-position. globalresearchonline.netnih.govnih.gov This position is electronically activated, making it a common site for introducing substituents to modulate biological activity. The introduction of a halogen, such as bromine, at this position can significantly alter the electronic distribution, lipophilicity, and steric profile of the molecule. beilstein-archives.org These changes can enhance binding affinity to biological targets and improve membrane permeability. nih.gov For instance, direct C-H halogenation at the 4-position is a well-established method for creating diverse pyrazole derivatives with a range of biological applications. beilstein-archives.org

The combination of a halogen at the 4-position and a substituted phenyl group at the 5-position creates a distinct chemical entity whose biological effects are a composite of these individual structural features. Studies on related compounds, such as pyrazolines with a 4-bromophenyl group, have shown significant biological effects, including neurotoxic potentials, underscoring the impact of these substituents. atauni.edu.tr

The following table summarizes the general effects of substituent positions on the activity of pyrazole derivatives, based on findings from various research studies.

| Position | Substituent Type | General Effect on Activity | Reference |

| C4 | Halogen (e.g., Bromo, Chloro) | Modulates electronic properties and lipophilicity; often a site for electrophilic substitution. | globalresearchonline.netbeilstein-archives.org |

| C5 | Substituted Phenyl | Crucial for binding to many biological targets; the substitution pattern on the phenyl ring affects potency and selectivity. | nih.govnih.gov |

| N1 | Alkyl/Aryl groups | Affects selectivity and potency; can serve as a hydrogen bond donor if unsubstituted. | mdpi.comacs.org |

| C3 | Various groups | Influences binding and selectivity; often a site for introducing groups that interact with key residues in target enzymes. | nih.govnih.gov |

Design Principles for Optimized Pyrazole-Based Bioactive Compounds

The design of potent and selective bioactive compounds based on the pyrazole scaffold follows several key principles derived from extensive structure-activity relationship (SAR) studies. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry because its versatile structure can be readily modified to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors, and various enzymes. mdpi.comresearchgate.netnih.govmdpi.com

One fundamental design principle is structural optimization based on a lead compound. Researchers often start with a pyrazole derivative that shows modest activity and systematically modify its substituents to enhance potency and selectivity. researchgate.net For instance, in the development of protein kinase inhibitors, the pyrazole ring often acts as an adenine-mimetic pharmacophore, forming crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.com The substituents on the pyrazole are then optimized to occupy adjacent hydrophobic pockets and form additional interactions.

Another key principle is molecular hybridization , where the pyrazole core is fused or linked to other known bioactive heterocyclic systems. mdpi.com This strategy aims to combine the pharmacological advantages of both moieties to create a new chemical entity with improved or novel activity. For example, linking pyrazole to moieties like isatin, piperazine, or sulfonamides has been shown to produce compounds with enhanced anticancer or anti-diabetic properties. mdpi.com

Regiochemistry and stereochemistry are critical. The specific placement of substituents on the pyrazole ring dictates the compound's interaction with its target. SAR studies have revealed precise structural requirements for various activities:

For potent cannabinoid CB1 receptor antagonism, a para-substituted phenyl ring at C5, a carboxamide group at C3, and a 2,4-dichlorophenyl group at N1 were found to be essential. nih.gov

In the development of Aurora kinase inhibitors, substituting a benzene (B151609) ring with a pyrazole fragment led to more potent and less lipophilic compounds with better drug-like properties. mdpi.com

For certain JAK1 inhibitors, an ortho-substitution on the pyrazole ring was found to be important for achieving selectivity over the related JAK2 enzyme. nih.gov

The table below outlines key design principles and the expected outcomes for creating optimized pyrazole-based compounds.

| Design Principle | Strategy | Expected Outcome | Reference |

| Scaffold Hopping & Bioisosterism | Replacing a core scaffold (e.g., quinazoline) with a pyrazole ring. Replacing functional groups (e.g., carboxylic acid) with bioisosteres. | Improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). | nih.govmdpi.com |

| Fragment-Based Optimization | Attaching different fragments (e.g., aryl, alkyl, heterocyclic) to various positions of the pyrazole core. | Enhanced binding affinity through interactions with specific sub-pockets of the target protein. | nih.govresearchgate.net |

| Molecular Hybridization | Fusing or linking the pyrazole scaffold with other known bioactive pharmacophores. | Creation of novel compounds with potentially synergistic or dual-target activities. | mdpi.com |

| Control of Conformation | Introducing sterically demanding groups or specific substitution patterns (e.g., ortho-substituents) to control the molecule's 3D shape. | Improved fit within the target's binding site and enhanced selectivity. | nih.gov |

By applying these principles, medicinal chemists can rationally design novel pyrazole derivatives like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, tailoring their structures to achieve high potency and selectivity for a specific biological target. researchgate.net

Analytical Method Development and Quality Control in Research for Pyrazole Compounds

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pyrazole (B372694) derivatives due to its efficiency in separating, identifying, and quantifying compounds in a mixture. ijrpas.com The development of an HPLC method is contingent on the physicochemical properties of the analyte, including its chemical structure, polarity, solubility, and pKa values. ijrpas.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of pyrazole compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is polar. This setup is highly effective for separating moderately polar to nonpolar compounds like many pyrazole derivatives.

For the quantitative analysis of a compound like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, a specific and sensitive RP-HPLC method would be developed. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Compounds with higher hydrophobicity will have longer retention times. The use of an Eclipse XDB C18 column or a similar Luna 5µ C18 column has been reported for the analysis of related pyrazoline and pyrazolone (B3327878) derivatives. researchgate.netijcpa.in This method allows for the accurate determination of the compound's concentration in a sample by comparing its peak area to that of a known standard.

Optimizing chromatographic conditions is a critical step to achieve good resolution, sharp peak shapes, and a reasonable analysis time. For pyrazole compounds, this involves systematically adjusting several parameters.

Column Selection : The choice of column is paramount. A C18 column, such as the Eclipse XDB C18 (150mm x 4.6mm, 5µm), is frequently used for pyrazole derivatives due to its versatility and efficiency in separating a wide range of compounds. ijcpa.in

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (like water or a buffer). researchgate.netijcpa.inresearchgate.net The ratio of these solvents is adjusted to control the retention time and separation of the analyte. For instance, a mobile phase of acetonitrile and water in a 90:10 ratio has been used for a pyrazolone derivative. researchgate.net In another method for a pyrazoline derivative, a mixture of 0.1% trifluoroacetic acid and methanol (B129727) (20:80) was employed. ijcpa.in The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape and resolution.

Flow Rate : The flow rate of the mobile phase affects both the analysis time and the separation efficiency. A typical flow rate for pyrazole analysis is around 0.8 to 1.0 mL/min. researchgate.netijcpa.in

Detection Wavelength : The selection of an appropriate detection wavelength is crucial for sensitivity. This is typically determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax). For various pyrazole derivatives, optimized wavelengths have been reported at 206 nm, 237 nm, and 333 nm. researchgate.netijcpa.inresearcher.life

The table below summarizes typical optimized chromatographic conditions reported for the analysis of pyrazole derivatives, which would be applicable in developing a method for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole.

Table 1: Examples of Optimized RP-HPLC Conditions for Pyrazole Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Luna 5µ C18 (250 x 4.80 mm) researchgate.net | Eclipse XDB C18 (150mm X 4.6mm X 5µm) ijcpa.in | Shim-pack GIST C18 (5 µm, 150 × 4.6 mm) researcher.life |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) researchgate.net | 0.1% Trifluoroacetic acid:Methanol (20:80 v/v) ijcpa.in | Acetonitrile:0.1% TFA in water (75:25 v/v) researcher.life |

| Flow Rate | 0.8 mL/min researchgate.net | 1.0 mL/min ijcpa.in | 0.5 mL/min researcher.life |

| Detection Wavelength | 237 nm researchgate.net | 206 nm ijcpa.in | 333 nm researcher.life |

| Column Temperature | Ambient | 25 ± 2ºC ijcpa.in | Not Specified |

| Injection Volume | Not Specified | 5.0 µL ijcpa.in | 20 µL researcher.life |

Once the HPLC method is optimized, it must be validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. ijrpas.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijcpa.inresearcher.life

Linearity : This parameter demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. pensoft.net For pyrazole derivatives, linearity is often established over a concentration range such as 50-150 µg/mL or 2.5–50 µg/mL, with a correlation coefficient (r²) greater than 0.999 indicating a strong linear relationship. ijcpa.inresearcher.life

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. An RSD value of less than 2% is generally considered acceptable. ijcpa.in

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recovery rates between 98% and 102% are typically desired, though ranges of 110% to 112% have also been reported as acceptable in some studies. ijcpa.inresearcher.life

Sensitivity : This refers to the method's ability to detect small amounts of the analyte. It is quantitatively expressed by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. ijcpa.inpensoft.net

Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. ijcpa.inpensoft.net

The table below presents typical validation parameters reported for HPLC methods developed for pyrazole derivatives.

Table 2: Representative HPLC Method Validation Data for Pyrazole Derivatives

| Parameter | Result 1 | Result 2 | Result 3 |

|---|---|---|---|

| Linearity Range | 50-150 µg/mL ijcpa.in | 2.5–50 µg/mL researcher.life | 0.5-50 ppm researchgate.net |

| Correlation Coefficient (r²) | 0.998 ijcpa.in | 0.9994 researcher.life | Not Specified |

| Precision (%RSD) | < 2.0% ijcpa.in | < 2% researcher.life | 0.3% researchgate.net |

| Accuracy (% Recovery) | Not Specified | 110% - 112% researcher.life | Not Specified |

| LOD | 4 µg/mL ijcpa.in | 2.43 µg/mL researcher.life | Not Specified |

| LOQ | 15 µg/mL ijcpa.in | 7.38 µg/mL researcher.life | Not Specified |

Hyphenated Analytical Techniques in Organic Compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex organic compounds. nih.gov

GC-MS and LC-MS combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, making them indispensable for analyzing complex mixtures. nih.govresearchgate.net

GC-MS : This technique is ideal for the analysis of volatile and thermally stable compounds. sums.ac.ir For pyrazole derivatives, GC-MS can be used to identify impurities, byproducts, or metabolites, provided they are sufficiently volatile. However, mass spectra of positional isomers of pyrazoles can be very similar, which can make unambiguous identification challenging based on spectra alone. researchgate.net

LC-MS : This is often the preferred method for many pyrazole compounds, which may have limited volatility or thermal stability. nih.gov LC-MS is highly sensitive and can provide molecular weight information, which is crucial for identifying unknown compounds in a mixture. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and is capable of quantifying analytes at very low levels, such as potential genotoxic impurities in starting materials. nih.gov

HPLC-Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique that directly couples an HPLC system with an NMR spectrometer. This allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR.

For complex research samples containing novel pyrazole derivatives or their isomers, HPLC-NMR is exceptionally valuable. It provides unambiguous structural information, which can be critical when mass spectrometry data alone is insufficient to differentiate between isomers. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively establish the connectivity of atoms within the molecule, confirming the precise structure of the synthesized pyrazole compound. researchgate.netasianpubs.org This integrated approach saves time and eliminates the need for manual fraction collection and subsequent analysis.

General Considerations for Characterization and Purity Assessment in Academic Research

In the context of academic research, the rigorous characterization and purity assessment of newly synthesized compounds like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole are paramount to ensure the validity and reproducibility of scientific findings. The structural elucidation and purity verification of such substituted pyrazoles rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide complementary information, allowing for an unambiguous confirmation of the chemical structure and a quantitative measure of its purity.

The primary analytical techniques employed for the characterization of halogenated pyrazole derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice, often complemented by elemental analysis.

Structural Elucidation

The structural confirmation of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole involves the synergistic use of several spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural analysis of organic molecules in solution. For a compound like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, a suite of NMR experiments is typically required.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the pyrazole N-H proton, which is often broad and may exchange with deuterium (B1214612) upon addition of D₂O, and the protons of the 2-fluorophenyl group. researchgate.net The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the phenyl ring.

¹³C NMR: This technique probes the carbon skeleton of the molecule. The spectrum will show distinct resonances for each unique carbon atom, including the carbons of the pyrazole ring and the 2-fluorophenyl substituent. acs.org The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. It provides a highly sensitive and specific signal for the fluorine nucleus, confirming its presence and electronic environment.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, thus confirming the precise arrangement of the bromo and 2-fluorophenyl substituents on the pyrazole ring. semanticscholar.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. semanticscholar.org The isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, serving as a clear indicator of its presence. unifi.it The fragmentation pattern observed in the mass spectrum can also offer structural clues. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4-bromo-5-(2-fluorophenyl)-1H-pyrazole, characteristic absorption bands would be expected for the N-H stretching of the pyrazole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyrazole and phenyl rings, and the C-Br and C-F stretching vibrations. semanticscholar.orggrowingscience.com

Purity Assessment

Once the structure of the compound is confirmed, its purity must be established. This is crucial as impurities can significantly affect the outcomes of subsequent biological or chemical studies.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment in academic and industrial settings. sielc.com A reverse-phase HPLC method is typically developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. researchgate.netijcpa.in The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is generally required for publication in reputable scientific journals. unifi.it

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the theoretically calculated values for the proposed molecular formula. A good agreement (typically within ±0.4% of the theoretical values) provides strong evidence for the purity and elemental composition of the synthesized compound. unifi.itgrowingscience.com

The following tables summarize the expected analytical data for a compound like 4-bromo-5-(2-fluorophenyl)-1H-pyrazole based on data for structurally similar compounds found in the literature.

Table 1: Hypothetical Spectroscopic Data for 4-bromo-5-(2-fluorophenyl)-1H-pyrazole

| Technique | Expected Observations |

| ¹H NMR | Signals for pyrazole N-H, and aromatic protons of the 2-fluorophenyl group with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyrazole and 2-fluorophenyl rings. A C-F coupling would be observed for the carbon attached to fluorine. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. |

| Mass Spec. (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₅BrFN₃. A characteristic isotopic pattern for bromine would be present. |

| IR (cm⁻¹) | Absorption bands for N-H, aromatic C-H, C=N, C=C, C-Br, and C-F functional groups. |

Table 2: Typical HPLC Method Parameters for Purity Analysis of Pyrazole Derivatives

| Parameter | Condition |

| Column | C18, reverse-phase (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comijcpa.in |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.netijcpa.in |

| Detection | UV at a specific wavelength (e.g., 237 nm or 254 nm) researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 25 °C) ijcpa.in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.